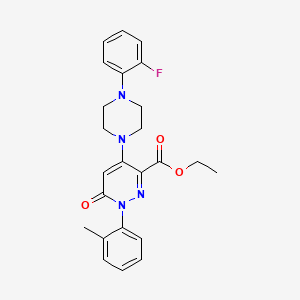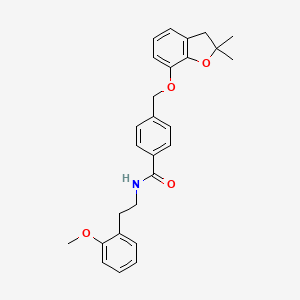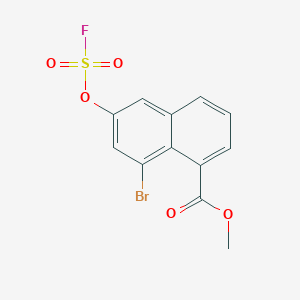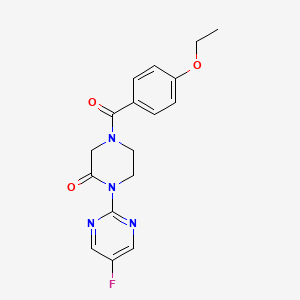
2-(4-fluorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Fluoroionophores and Metal Ion Detection
One study developed fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their application in metal ion detection. These compounds exhibited selective chelation and recognition abilities towards various metal cations, such as Zn^2+ and Cd^2+, demonstrating their potential in cellular metal staining and environmental monitoring of metal ions (Hong et al., 2012).
Environmental Degradation of Pollutants
Another research focused on the complete oxidation of pollutants in water using the photoassisted Fenton reaction. This study is relevant to understanding how structurally similar compounds might be degraded in aquatic environments, potentially leading to cleaner water treatment technologies (Pignatello & Sun, 1995).
Inhibition of Intramolecular Charge-Transfer
Research on N-substituted 1,8-naphthalimide derivatives explored the solvent dependence of intramolecular charge-transfer inhibition, pertinent to the development of dye lasers. Such studies inform on the design and optimization of materials for optoelectronic applications, suggesting a potential research direction for the synthesis and application of novel acetamide derivatives (Martin et al., 1996).
VEGF-A Inhibitors for Antiproliferative Effects
The synthesis and evaluation of benzophenone-thiazole derivatives as potent VEGF-A inhibitors highlight the compound's relevance in pharmacology, particularly in cancer research. These compounds demonstrated significant antiproliferative effects, indicating the potential for similar acetamide derivatives to be used in developing new anticancer therapies (Prashanth et al., 2014).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-11-3-8-15(22-11)14(20-2)9-18-16(19)10-21-13-6-4-12(17)5-7-13/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMOBYLJLYNUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)


![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)
![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)

![7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2361765.png)

![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
